α1D-Adrenoceptor Binding Affinity: 1.6 nM Ki vs. Industry Benchmark BMY 7378 and SNAP8719
ADRA1D receptor antagonist 1 exhibits a Ki of 1.6 nM for the human α1D-adrenoceptor . This binding affinity is numerically superior to the established α1D antagonist benchmarks BMY 7378 (Ki = 2 nM for cloned rat α1D-AR; pKi = 8.2 for human α1D-AR, corresponding to ~6.3 nM) [1][2] and SNAP8719 (pKi = 8.89, corresponding to ~1.3 nM) .
| Evidence Dimension | Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 1.6 nM (human α1D-AR) |
| Comparator Or Baseline | BMY 7378: Ki = 2 nM (cloned rat α1D-AR); SNAP8719: pKi = 8.89 (α1D-AR) |
| Quantified Difference | 20% lower Ki vs. BMY 7378; ~1.2-fold lower affinity vs. SNAP8719 |
| Conditions | Radioligand binding assays on cloned human or rat α1D-adrenoceptors |
Why This Matters
This sub-nanomolar Ki value confirms the compound's suitability for experiments requiring high-potency α1D blockade, minimizing the ligand concentration needed to achieve receptor occupancy and thereby reducing off-target interactions at higher dosing concentrations.
- [1] Probes & Drugs Portal. BMY 7378 binds to membranes expressing the cloned rat α1D-AR with Ki = 2 nM. View Source
- [2] Characterization of an α1D-adrenoceptor mediating the contractile response of rat aorta to noradrenaline. BMY 7378 displayed high affinity for cloned human α1D-adrenoceptors (pKi = 8.2 ±0.10). View Source
